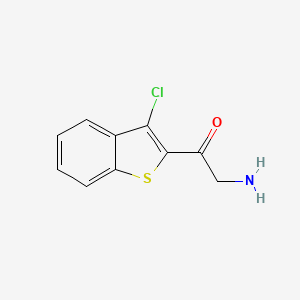
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one is a chemical compound with the molecular formula C10H8ClNOS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one typically involves the reaction of 3-chlorobenzothiophene with ethyl chloroacetate in the presence of a base, followed by the addition of ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(1-benzothiophen-3-yl)ethan-1-ol hydrochloride
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one is unique due to the presence of both an amino group and a chlorine atom on the benzothiophene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s structure also enables it to interact with specific molecular targets, making it a valuable tool in scientific research.
Biological Activity
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This compound belongs to the benzothiophene derivatives, which are known for their diverse pharmacological properties. The presence of an amino group and a chloro substituent enhances its reactivity and interaction with biological targets.
- Molecular Formula : C10H8ClNOS
- Molecular Weight : 229.73 g/mol
- IUPAC Name : 2-amino-1-(3-chloro-1-benzothiophen-2-yl)ethanone
- InChI Key : DBAUVLAWSVALIA-UHFFFAOYSA-N
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloro substituent may enhance lipophilicity, facilitating membrane penetration and receptor binding. Its mechanism can involve:
- Enzyme Inhibition : Potential inhibition of enzymes involved in disease pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, influencing physiological responses.
Antihistaminic Properties
Research indicates that derivatives of this compound exhibit notable antihistaminic activities. The structural features contribute to its interaction with histamine receptors, making it a candidate for allergy treatments. In quantitative structure–activity relationship (QSAR) studies, compounds similar to this compound showed promising antihistaminic efficacy.
Estrogen Receptor Modulation
The compound has also been studied for its role in modulating estrogen receptors, which is crucial for developing treatments related to hormone-dependent conditions such as certain cancers.
Study on Antimicrobial Activity
A study evaluated the antimicrobial properties of several benzothiophene derivatives, including this compound. Results indicated that these compounds exhibited significant inhibition of bacterial growth, particularly against Pseudomonas aeruginosa, suggesting potential applications in treating infections .
QSAR Analysis
In a QSAR analysis involving various benzothiophene derivatives, it was found that modifications in the benzothiophene structure led to variations in biological activity. The presence of the chloro group was associated with increased potency in receptor binding assays .
Comparison with Related Compounds
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| This compound | C10H8ClNOS | Antihistaminic, Estrogen receptor modulation |
| 2-Amino-1-(5-bromothiophen-2-yl)ethanone | C10H8BrNOS | Antimicrobial activity |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | Increased solubility |
Properties
Molecular Formula |
C10H8ClNOS |
|---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H8ClNOS/c11-9-6-3-1-2-4-8(6)14-10(9)7(13)5-12/h1-4H,5,12H2 |
InChI Key |
LAUHHXXLTYIMFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















